Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound featuring a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiourea and ethyl acetoacetate, under acidic or basic conditions to form the thienopyrimidine ring.
Thioether Formation: The thienopyrimidine intermediate is then reacted with an appropriate alkyl halide (e.g., ethyl iodide) to introduce the thioether linkage.
Amidation: The thioether intermediate undergoes amidation with 4-aminobenzoic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thienopyrimidine ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as an inhibitor of enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Biological Studies: Its biological activity can be explored in cell-based assays to determine its effects on cell proliferation, apoptosis, and other cellular processes.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications:
Mechanism of Action
The exact mechanism of action for Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate would depend on its specific biological target. Generally, compounds with thienopyrimidine cores can interact with various enzymes or receptors, inhibiting their activity. This interaction often involves binding to the active site or allosteric sites, thereby modulating the function of the target protein.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds like 2-amino-4-(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thioacetamide share a similar core structure.
Benzamide Derivatives: Compounds such as N-(4-aminophenyl)-2-(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thioacetamide are structurally related.
Uniqueness
Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is unique due to the combination of its thienopyrimidine core with an ethyl ester and benzamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-[[2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-3-28-23(30)22-19(14-20(34-22)16-8-6-5-7-9-16)27-25(28)33-15-21(29)26-18-12-10-17(11-13-18)24(31)32-4-2/h5-14H,3-4,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXIDFZLJXESQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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